molecular formula C20H19Cl2NO2 B12220407 3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B12220407
M. Wt: 376.3 g/mol
InChI Key: OWNGHCKLXSGQCR-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a 3,4-dichlorobenzylamino group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature conditions.

    Introduction of the 3,4-Dichlorobenzylamino Group: This step involves the nucleophilic substitution reaction where 3,4-dichlorobenzylamine reacts with the cyclohexene derivative.

    Attachment of the 4-Methoxyphenyl Group: The final step involves the Friedel-Crafts alkylation reaction to introduce the 4-methoxyphenyl group onto the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyclohexene ring, converting it into a cyclohexane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,4-Dichlorobenzyl)amino]-5-phenylcyclohex-2-en-1-one: Similar structure but lacks the methoxy group.

    3-[(3,4-Dichlorobenzyl)amino]-5-(4-hydroxyphenyl)cyclohex-2-en-1-one: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the 4-methoxyphenyl group in 3-[(3,4-Dichlorobenzyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H19Cl2NO2

Molecular Weight

376.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylamino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H19Cl2NO2/c1-25-18-5-3-14(4-6-18)15-9-16(11-17(24)10-15)23-12-13-2-7-19(21)20(22)8-13/h2-8,11,15,23H,9-10,12H2,1H3

InChI Key

OWNGHCKLXSGQCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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